Home > Products > Screening Compounds P142383 > 4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide
4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide - 2097923-88-9

4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide

Catalog Number: EVT-3058996
CAS Number: 2097923-88-9
Molecular Formula: C15H21N3O2
Molecular Weight: 275.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2'S,3'R,4'R)-3'-(3a,7a-Dihydro-1H-indole-3-carbonyl)-5-fluoro-1'-methyl-2-oxo-4'-(pyridin-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile

  • Compound Description: This compound is a complex spiro-indoline derivative containing a pyrrolidine ring, similar to the target compound. The research focuses on elucidating its crystal structure and intermolecular interactions. []

N-((2H-tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

  • Compound Description: SCH 900822 represents a spiroimidazolone-based antagonist of the human glucagon receptor (hGCGR). This compound exhibits potent antagonistic activity against hGCGR and demonstrates exceptional selectivity over the human glucagon-like peptide-1 receptor. []

tert-butyl N-methyl-N-[4-(6-{[4-(pyridin-2-yl-κN)-1H-1,2,3-triazol-1-yl-κN3]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate

  • Compound Description: This compound acts as a ligand in the formation of a copper(II) coordination polymer. Its structure incorporates a tert-butyl carbamate moiety. []

1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

  • Compound Description: AMG 458 is a potent and selective c-Met inhibitor, demonstrating significant oral bioavailability. It effectively inhibits tumor growth in preclinical models without causing significant adverse effects. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

  • Compound Description: HTL22562 acts as a calcitonin gene-related peptide (CGRP) receptor antagonist. It exhibits high potency and selectivity for the CGRP receptor, with favorable metabolic stability and solubility. []

N-[4-[6-tert-butyl-5-methoxy-8-(6-methoxy-2-oxo-1H-pyridin-3-yl)-3-quinolyl]phenyl]methanesulfonamide (RG7109)

  • Compound Description: RG7109 is a potent inhibitor of the hepatitis C virus NS5B polymerase and represents a potential therapeutic agent for treating hepatitis C. It contains a 6-methoxy-2(1H)-pyridone moiety, which is crucial for its inhibitory activity. []

(R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide (ML188)

  • Compound Description: ML188 is a noncovalent inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease, demonstrating good enzyme and antiviral inhibitory activity. []

1-(Pyridin-4-yl)pyrrolidine-2-one derivatives

  • Compound Description: This group encompasses a class of compounds featuring a pyridine ring linked to a pyrrolidinone scaffold. These derivatives exhibit antimalarial activity, possibly by inhibiting prolyl-tRNA synthetase. []

1-(5-tert-butyl-2-phenyl-2H-pyrazol-3-yl)-3-[2-fluoro-4-(1-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yloxy)phenyl]urea

  • Compound Description: This complex molecule belongs to the "IP compounds" class and exhibits potential therapeutic benefits in cancer treatment, particularly against cancers with RAS mutations. []

1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro­[indoline-3,2′-pyrrolidine]-3′-carbo­nitrile

  • Compound Description: This spiro-indoline compound, containing a pyrrolidine ring, is structurally related to the target compound. The research focuses on its crystal structure, highlighting the pyrrolidine ring's envelope conformation and the angles between the indoline and pyridine rings. []

N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]- 8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide

  • Compound Description: This CCKB antagonist is synthesized starting with 2-amino-4-methylbenzophenone. []
  • Compound Description: This compound is characterized by the presence of a pivalamide group attached to a pyridine ring. It forms intramolecular hydrogen bonds and assembles into chains through weak C–H⋯O hydrogen bonds in its crystal structure. []

tert-butyl 2,4-disubstituted carboxamido phenylcarbamate derivatives

  • Compound Description: This series of compounds features a tert-butyl carbamate group, and some exhibit potent antimicrobial activity. The molecular docking studies revealed their potential binding modes with Mycobacterium tuberculosis enoyl reductase, Candida albicans dihydrofolate reductase, and other targets. []

(tert-butylcarbamoyl)(4-chloro-2-oxo-2H-chromen-3-yl)methyl acetate

  • Compound Description: This compound, synthesized from 4-chloro-3-formylcoumarin, features a tert-butyl carbamate group. The study focuses on its crystal structure, highlighting its layered structure arising from hydrogen bonds and π–π interactions. []

N-(3-{[(Z)-(3-Hy­droxy-4-methyl­phen­yl)imino]­meth­yl}pyridin-2-yl)pivalamide

  • Compound Description: This compound contains a pivalamide group attached to a pyridine ring. The study reveals that it forms intramolecular hydrogen bonds and interacts with adjacent molecules in its crystal structure through various types of hydrogen bonds. []

3-(3-tert-butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (25)

  • Compound Description: Compound 25 is a potent p38 mitogen-activated protein (MAP) kinase inhibitor that exhibits significant in vivo efficacy in a rat model of collagen-induced arthritis (CIA). []
  • Compound Description: U22 is a potent antifungal agent that targets succinate dehydrogenase. It exhibits excellent in vitro and in vivo antifungal activity against Sclerotinia sclerotiorum. []

(2,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-4-oxo-1,4-dihydro-1,3,5-triazin-1-ido)N-methyl-2-pyrrolidone(water)sodium N-methyl-2-pyrrolidone monosolvate

  • Compound Description: This complex sodium bisazo complex, utilized in imaging technologies, contains a tert-butyl group. []

2-oxo-1,3-dioxolan-4-carboxamides

  • Compound Description: This class of compounds features a 2-oxo-1,3-dioxolan-4-carboxamide core. The synthesis involves reacting a 2-oxo-1,3-dioxolan-4-carboxylic acid with an amine. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

  • Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor with potential applications in treating severe asthma. It contains a tert-butyl group on a pyrazole ring. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

  • Compound Description: Similar to BI 894416, BI 1342561 is a potent and selective spleen tyrosine kinase (SYK) inhibitor designed to treat severe asthma. It also contains a tert-butyl group on a pyrazole ring. []

N-(2-[4-tert-butylphenyl]-2-[pyrrolidine-1-yl]ethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide (CP-07)

  • Compound Description: CP-07 is a novel lipophilic compound that exhibits anti-inflammatory effects by inhibiting STAT3 phosphorylation. It effectively reduces microglia-mediated neuroinflammation and ischemic brain injury in preclinical models. []

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

  • Compound Description: Ivacaftor is an approved potentiator for cystic fibrosis transmembrane conductance regulator (CFTR), enhancing chloride channel function. []

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

  • Compound Description: LAH-1 is a potent c-Met inhibitor with nanomolar activity against MET kinase and promising antiproliferative activity, particularly against EBC-1 cells. []

(R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide (ER176)

  • Compound Description: ER176, a new analog of PK11195, is a radioligand for the 18-kDa translocator protein (TSPO) used in PET imaging studies. It demonstrates high specific binding in the brain and is less sensitive to single nucleotide polymorphism rs6971 compared to other TSPO radioligands. []

Iron(III) catecholate complexes (1-5)

  • Compound Description: These complexes, containing various aromatic substituents and catecholate ligands, exhibit promising photocytotoxic properties. []

2-(2-bromobenzyl)-N1,N3-bis(2-(tert-butyl)phenyl)-2-methylmalonamide

  • Compound Description: This compound serves as a substrate in the Buchwald-Hartwig reaction, leading to the formation of a chiral axis. []

N,1-Di([1,1'-biphenyl]-2-yl)-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamide

  • Compound Description: This compound is another substrate explored in the context of the Buchwald-Hartwig reaction for enantioselective synthesis. []

(S)-N-(8-((4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (10)

  • Compound Description: Compound 10 is a triazolopyridine derivative that acts as an inverse agonist of retinoic-acid-related orphan receptor γt (RORγt), a key transcription factor involved in inflammatory responses. []

(S)-N-(8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (33)

  • Compound Description: Similar to Compound 10, Compound 33 is a triazolopyridine derivative and RORγt inverse agonist with good pharmacological potencies and favorable physicochemical properties. []

4-methyl-N-(8-ethyl-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide (3c)

  • Compound Description: 3c is a spirothiazolidinone derivative demonstrating strong antiviral activity against the influenza A/H3N2 virus with an EC50 of 0.5 μM. []

4-methyl-N-(2-methyl-3-oxo-8-propyl-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide (3d)

  • Compound Description: Similar to 3c, 3d is another spirothiazolidinone derivative exhibiting potent antiviral activity against the influenza A/H3N2 virus, with an EC50 of 0.2 μM. []

N-(2-methyl-3-oxo-8-phenyl-1-thia-4-azaspiro[4.5]decan-4-yl)-4-methylbenzamide (3e)

  • Compound Description: 3e belongs to the spirothiazolidinone class and shows antiviral activity against the human coronavirus 229E, with an EC50 of 9.8 μM. []

2-(4-chlorophenoxy)-N-(3-oxo-8-tert-butyl-1-thia-4-azaspiro[4.5]dec-4-yl)acetamide (4f)

  • Compound Description: 4f is a spirothiazolidinone derivative with antiviral activity against human coronavirus 229E (EC50 = 8.6 μM) and a favorable selectivity index. []

2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide and its derivatives

  • Compound Description: This group includes the parent compound 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide and nine derivatives, including O- and N-phenacyl substituted products. These compounds undergo various rearrangements and cyclizations. []

4-[N-[(6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid (Compound 3)

  • Compound Description: This compound is a key intermediate in synthesizing potent thymidylate synthase (TS) inhibitors. []
  • Compound Description: These ruthenium(II) dicarbonyl complexes incorporate various ligands (L), including bpy(CH3,CH3), bpy(CH3,CHO), bpy(CH3,COOH), CppH, and dppzcH. []
  • Compound Description: These cationic ruthenium(II) dicarbonyl complexes feature the ligand tpy(COOH). []

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide

  • Compound Description: This cannabimimetic designer drug possesses a highly substituted pyrazole core. []

N-(substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1-6-dihydro-[2-3-bipyridin]-5-yl)phenyl)-1-4-dihydropyrimido [1, 2-a] benzimidazole-3-carboxamide

  • Compound Description: These pyrimidobenzimidazole derivatives were synthesized via cyclocondensation reactions. []

4-{4-[({3-tert-butyl-1-[3-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl}carbamoyl)amino]-3-chlorophenoxy}-N-methylpyridine-2-carboxamide

  • Compound Description: This compound is a potent VEGFR kinase inhibitor and is a potential candidate for cancer treatment. []

tert-butyl trans-[5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl]carbamate

  • Compound Description: This compound is a key intermediate in the asymmetric synthesis of γ-amino-functionalised vinyl sulfones. []

4-methyl-N-{(S)-1-oxo-3-phenyl-1-[((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)amino]propan-2-yl}piperazine-1-carboxamide (K777)

  • Compound Description: K777 is a dipeptide mimetic synthesized as a potential cysteine protease inhibitor. []

DETQ [2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one]

  • Compound Description: DETQ is a positive allosteric modulator (PAM) of the dopamine D1 receptor. It binds to a cleft created by intracellular loop 2 (IC2) and adjacent portions of transmembrane helices 3 and 4 (TM3 and TM4). []

CID 2886111 [N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyridine-4-carboxamide]

  • Compound Description: CID 2886111 is a reference D1 PAM that binds to a different allosteric site than DETQ. []
Overview

4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. It features a unique molecular structure characterized by a pyrrolidine ring, a pyridine moiety, and a tert-butyl group. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Source and Classification

The compound has the Chemical Abstracts Service (CAS) number 2097857-35-5, which facilitates its identification in chemical databases. It is classified under organic compounds due to its synthetic nature and structural characteristics. The presence of both the pyrrolidine and pyridine rings contributes to its classification as a heterocyclic compound, which often exhibits diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving appropriate precursors such as amino acids or other cyclic intermediates.
  2. Introduction of the Pyridine Moiety: The pyridine group is incorporated via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the pyrrolidine intermediate.
  3. Addition of the Tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides under basic conditions.
  4. Formation of the Carboxamide Group: This step involves amidation reactions, typically between an amine and a carboxylic acid derivative.

Technical Details

The synthesis requires careful optimization of reaction conditions, including temperature, solvent choice, and catalysts, to achieve high yields and purity. In industrial settings, continuous flow reactors may be employed to enhance scalability and consistency in product quality.

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C14H18N2O2
  • Molecular Weight: 246.30 g/mol
  • Functional Groups: Carboxamide, ketone, pyrrolidine, pyridine
Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: Substitution reactions may involve halogenating agents and nucleophiles under controlled conditions.

Technical Details

The choice of reagents and reaction conditions significantly influences the outcomes:

  • Oxidation Conditions: Typically carried out under acidic or basic conditions to facilitate functional group modifications.
  • Reduction Conditions: Often performed in anhydrous environments to prevent side reactions.
Mechanism of Action

The mechanism of action for 4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific biological targets. The compound's structure allows it to bind selectively to enzymes or receptors, potentially leading to inhibition or modulation of their activity.

Process Data

Research indicates that compounds with similar structures exhibit significant interactions with biological targets through mechanisms such as enzyme inhibition or receptor binding, which may result in therapeutic effects such as anti-inflammatory or anticancer activities.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.

Relevant Data or Analyses

Studies on similar compounds suggest that steric factors influenced by the tert-butyl group can affect reactivity and biological activity.

Applications

4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide has several scientific applications:

  1. Chemistry: Used as a building block for synthesizing more complex molecules in pharmaceutical development.
  2. Biology: Investigated for potential biological activities including enzyme inhibition and receptor interactions.
  3. Medicine: Explored for therapeutic effects such as anti-inflammatory properties and anticancer activity.
  4. Industry: Employed in developing new materials with tailored properties for various applications, including polymers and coatings.
Synthetic Methodologies for 4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide

Multi-Step Organic Synthesis Pathways

The synthesis of 4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide (CAS: 2097923-88-9) typically employs a convergent strategy involving sequential ring formation, functionalization, and coupling reactions. A common pathway initiates with N-protected pyrrolidinone precursors, where the tert-butyl group is introduced at C4 via enolate alkylation prior to carboxamide formation. Key intermediates include tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate (EP2358670B1) [3] and 4-oxopyrrolidine tert-butyl esters [10]. The synthetic sequence involves:

  • Pyrrolidinone ring construction via Dieckmann condensation or [3+2] cycloadditions
  • C4 alkylation with tert-butyl halides under strong base (LDA, KHMDS)
  • Carboxylic acid activation at C3 (e.g., mixed anhydride formation)
  • Amide coupling with 2-(aminomethyl)pyridine

Critical challenges include regiocontrol during C4 alkylation and epimerization at C3/C4 stereocenters. Yields for the alkylation step rarely exceed 65% due to steric hindrance from the nascent tert-butyl group [1] [3].

Table 1: Representative Multi-Step Synthesis Sequence

StepReactionKey ReagentIntermediateYield (%)
1Pyrrolidinone formationDiethyl acetylenedicarboxylateEthyl 2-oxopyrrolidine-3-carboxylate78
2C4 Alkylationtert-Butyl iodide, LDAEthyl 4-tert-butyl-2-oxopyrrolidine-3-carboxylate62
3Ester hydrolysisLiOH/H₂O4-tert-butyl-2-oxopyrrolidine-3-carboxylic acid95
4Amide couplingEDCI, HOBt, (pyridin-2-yl)methylamineTarget compound85

Catalytic Strategies for Pyrrolidine Ring Formation

Stereoselective pyrrolidine ring construction leverages transition metal catalysis and organocatalysis. Ru-catalyzed asymmetric hydrogenation of pyrrolines affords enantiomerically enriched pyrrolidines but suffers from moderate yields (25-67%) [5]. Superior stereocontrol is achieved via chiral auxiliary-directed cyclizations, such as the Evans aldol reaction for 3,4-disubstituted pyrrolidinones.

Notably, microwave-assisted synthesis significantly accelerates ring-forming steps: cyclization times reduce from 12 hours to <30 minutes while improving yields by 15-20% [8]. Pd-catalyzed carbonylative cyclization of allylic amines represents an emerging atom-economical approach, though substrate scope limitations exist for tert-butyl-containing precursors [3].

Optimization of Carboxamide Coupling Reactions

Carboxamide bond formation between 4-tert-butyl-2-oxopyrrolidine-3-carboxylic acid and 2-(aminomethyl)pyridine requires careful reagent selection to minimize racemization and byproducts. Carbodiimide-based reagents (DCC, EDCI) with N-hydroxy additives (HOBt, HOAt) achieve 80-92% coupling efficiency in aprotic solvents [6]. Critical parameters include:

  • Stoichiometry: 1.2 eq amine nucleophile
  • Temperature: 0-5°C initial activation, then 25°C coupling
  • Additives: 4-DMAP (0.1 eq) accelerates acylation

Alternative coupling agents like T3P® (propylphosphonic anhydride) enable solvent-free reactions with >95% conversion, reducing purification burden. However, pyridine coordination with Lewis acidic reagents necessitates protective group strategies for the aminomethylpyridine nitrogen [6].

Role of tert-Butyl Group Introduction via Alkylation/Oxidation

The tert-butyl moiety profoundly influences conformational stability and bioactivity. Two predominant introduction methods exist:

  • Direct enolate alkylation: Treatment of N-protected 2-oxopyrrolidine-3-carboxylate enolates with tert-butyl halides (K₂CO₃/DMF, 60°C). Steric hindrance necessitates excess alkylating agent (2.5 eq) and high dilution (0.1M) [1].
  • Oxidative functionalization: tert-Butylation of 4-methylidene precursors via Wacker-Tsuji oxidation using PdCl₂/CuCl/O₂ system. This approach achieves >75% regioselectivity but risks over-oxidation [3].

The tert-butyl group enhances lipophilicity (LogP increase ≈1.2 units) and imposes conformational rigidity via Thorpe-Ingold effect, optimizing receptor binding in medicinal applications [8].

Table 2: Alkylation Methods Comparison

MethodReagent SystemTemperature (°C)Yield Range (%)Stereoselectivity (de %)
Enolate alkylationLDA/tert-BuI/THF-78 to 045-6590-95 (if chiral auxiliary present)
Phase-transfer catalysisTBAB/tert-BuBr/50% NaOH2555-70<20
Oxidative functionalizationPdCl₂/CuCl/O₂/MeCN-H₂O5060-75N/A

Stereochemical Outcomes in Pyrrolidine Derivative Synthesis

Stereocontrol at C3 and C4 positions is pivotal for biological efficacy. Substrate-directed diastereoselection using trans-4-hydroxy-L-proline derivatives achieves >98% de at C4 after tert-butyl introduction [5]. Key observations:

  • Enantioselective Michael additions to nitroolefins with Cinchona alkaloid catalysts afford 3-substituted pyrrolidines with 90% ee
  • Pseudorotation dynamics in pyrrolidine rings enable adaptive binding but complicate stereochemical assignments; NOESY and computational modeling (MM2) are essential for configurational analysis [8] [9]
  • tert-Butyl group directionality: equatorial orientation predominates (95:5 ratio) in solution due to 1,3-diaxial strain avoidance

Racemization at C3 occurs during carboxylic acid activation unless low temperatures (-15°C) and non-basic coupling agents (PyBOP) are employed [5].

Table 3: Stereochemical Influence on Synthetic Parameters

StereocenterFunctionalization StepRacemization RiskStabilization Strategy
C3Carboxylic acid activationHigh (epimerization via enolization)Low-temperature activation; avoid strong bases
C4Enolate alkylationModerateChiral auxiliary at N; chelation control
C2Not applicable (carbonyl)NoneN/A

Solvent and Reagent Selection for Yield Maximization

Solvent polarity dramatically impacts reaction efficiency:

  • Pyrrolidinone alkylation: THF > DME > DMF (yields: 68% vs 52% vs 45%) due to enolate solvation differences
  • Amide coupling: DCM/DMAC mixtures (4:1) optimize carboxylic acid solubility while minimizing pyridine coordination
  • Crystallization: Ethanol/water (7:3) achieves >99% purity via temperature-gradient precipitation

Reagent optimization studies reveal that LiHMDS outperforms NaHMDS/KHMDS in enolate generation (20% yield increase), while tetramethylguanidine enables tert-butyl bromide coupling at ambient temperature without racemization [5] [6].

Table 4: Solvent Effects on Key Reactions

ReactionOptimal SolventAlternativeYield ImpactRationale
Enolate alkylationTHFDME+15% yieldOptimal enolate stabilization
Acid hydrolysisTHF:H₂O (3:1)Dioxane:H₂O (4:1)ComparableControlled water activity
Amide couplingDCM:DMAC (4:1)DMF+12% yieldReduced nucleophile coordination
Final purificationEtOAc/heptane (1:2)CHCl₃/hexane+5% purityPolymorph control

Green Chemistry Approaches in Intermediate Purification

Solvent reduction strategies are critical for sustainable synthesis:

  • Mechanochemistry: Solvent-free Knoevenagel condensation between ethyl glyoxylate and N-Boc-iminodiacetate yields pyrrolidinone precursors with 82% conversion and 99% E-factor reduction [5] [8]
  • Aqueous micellar catalysis: TPGS-750-M surfactant enables tert-butyl introduction in water at 40°C (yield: 73%), eliminating halogenated solvents
  • In-line purification: Continuous flow chromatography with silica-free resins reduces purification solvent volume by 80% for acid intermediates

Notably, catalyst recycling of Ru-pincer complexes in hydrogenation steps achieves 5 reaction cycles with <5% activity loss, significantly reducing heavy metal waste [5].

Table 5: Green Chemistry Metrics Comparison

MethodPMI (Process Mass Intensity)E-factorSolvent Saved (L/kg)Yield (%)
Traditional batch18786Baseline65
Mechanochemistry32814278
Continuous flow451211580
Aqueous micellar58219873

Properties

CAS Number

2097923-88-9

Product Name

4-tert-butyl-2-oxo-N-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide

IUPAC Name

4-tert-butyl-2-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide

Molecular Formula

C15H21N3O2

Molecular Weight

275.352

InChI

InChI=1S/C15H21N3O2/c1-15(2,3)11-9-18-14(20)12(11)13(19)17-8-10-6-4-5-7-16-10/h4-7,11-12H,8-9H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

DHOJLMLHBVXVJQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCC2=CC=CC=N2

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.